Cu(II) Chlorin e4 Disodium Salt
Description
Cu(II) Chlorin e4 Disodium Salt (CuCe4) is a copper-coordinated chlorin derivative with the molecular formula C₃₃H₃₂CuN₄Na₂O₄ and a molecular weight of 658.17 g/mol . Structurally, it features a central Cu²⁺ ion bound to a modified porphyrin (chlorin e4) ring, with two sodium ions balancing the charge. This compound is a purified form of copper chlorophyllin, distinct from commercial chlorophyllin mixtures that often contain multiple chlorin derivatives .
Properties
IUPAC Name |
copper;disodium;(17S,18S)-18-(2-carboxylatoethyl)-12-ethenyl-7-ethyl-3,8,13,17,20-pentamethyl-17,18-dihydroporphyrin-21,23-diide-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H36N4O4.Cu.2Na/c1-8-20-15(3)23-12-25-17(5)22(10-11-29(38)39)31(36-25)19(7)32-30(33(40)41)18(6)26(37-32)14-28-21(9-2)16(4)24(35-28)13-27(20)34-23;;;/h8,12-14,17,22H,1,9-11H2,2-7H3,(H4,34,35,36,37,38,39,40,41);;;/q;+2;2*+1/p-4/t17-,22-;;;/m0.../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVYDZQREZWNPX-VCEYUWMHSA-J | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C(=C4C(C(C(=N4)C=C5C(=C(C(=C2)[N-]5)C=C)C)C)CCC(=O)[O-])C)C(=O)[O-])C)C.[Na+].[Na+].[Cu+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C(=C4[C@H]([C@@H](C(=N4)C=C5C(=C(C(=C2)[N-]5)C=C)C)C)CCC(=O)[O-])C)C(=O)[O-])C)C.[Na+].[Na+].[Cu+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32CuN4Na2O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.2 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Food Industry Applications
Cu(II) Chlorin e4 Disodium Salt is primarily recognized for its role as a natural food colorant and preservative. It is a component of copper chlorophyllin, which is used in various food products due to its safety and regulatory approval.
Food Coloring Agent
- Regulatory Status : The European Union classifies Cu(II) Chlorin e4 as E141(i), allowing its use as a natural colorant in food products. The FDA has also approved sodium-copper chlorophyllins for use in food, with an acceptable daily intake set at 7.5 mg/kg body weight .
- Applications : It is commonly used in beverages, confectionery, and dairy products to impart a green color while also providing antioxidant properties.
Preservation and Antioxidant Properties
Cu(II) Chlorin e4 has demonstrated significant antioxidant activity, which helps in extending the shelf life of food products. Studies indicate that it can inhibit lipid peroxidation and maintain the quality of oils and fats .
Pharmaceutical Applications
The therapeutic potential of this compound extends to the pharmaceutical sector, particularly in drug formulation and development.
Photodynamic Therapy
- Mechanism : As a photosensitizer, Cu(II) Chlorin e4 can absorb light energy and produce reactive oxygen species (ROS) upon irradiation, leading to cell damage in targeted tissues . This property is exploited in treating various cancers.
- Case Study : Research has shown that formulations containing Cu(II) Chlorin e4 exhibit enhanced cytotoxic effects against cancer cells when combined with light exposure .
Hyaluronidase Inhibition
Recent studies have highlighted the compound's ability to inhibit hyaluronidase activity, an enzyme implicated in tissue degradation during inflammation . This property can be beneficial in developing anti-aging cosmeceuticals and other therapeutic formulations aimed at reducing inflammation.
| Test Material | Concentration (µg/mL) | Inhibition of Hyaluronidase (%) | P-value |
|---|---|---|---|
| Copper (II) Isochlorin e4 Disodium Salt | 100 | 100 | 0.000 |
| Sodium Copper Chlorophyllin Complex | 100 | 100 | 0.000 |
| Oxidized Copper (II) Isochlorin e4 | 100 | 83 | 0.000 |
Cosmetic Applications
This compound is increasingly being incorporated into cosmetic formulations due to its skin benefits.
Anti-Aging Formulations
The compound's antioxidant properties make it a valuable ingredient in anti-aging creams and serums. Its ability to inhibit hyaluronidase contributes to maintaining skin hydration and elasticity .
Skin Protection
Research indicates that Cu(II) Chlorin e4 can protect skin cells from oxidative stress induced by UV radiation, making it an effective ingredient for sun protection products .
Comparison with Similar Compounds
Structural and Chemical Comparisons
Table 1: Structural Comparison of Chlorin Derivatives
*Calculated based on available data.
Key Differences :
- Metal Center: CuCe4 and CuCe6 contain paramagnetic Cu²⁺, which quenches fluorescence and reduces singlet oxygen quantum yields compared to non-copper analogs like Chlorin e4 Sodium Salt .
- Solubility : CuCe6’s trisodium structure enhances water solubility, making it preferable as a food colorant (E141ii) , whereas CuCe4 is primarily used in lipid-rich matrices like olive oil .
Photophysical and Functional Properties
Table 2: Photophysical and Functional Comparisons
*Estimated relative values based on literature.
Critical Insights :
- Antioxidant Activity : While both CuCe4 and CuCe6 contribute to the antioxidant properties of chlorophyllin, FeCe6 demonstrates superior efficacy in scavenging hydroxyl radicals and reducing lipid peroxidation (e.g., TBARS formation) .
- PDT Limitations : The paramagnetic Cu²⁺ in CuCe4 and CuCe6 limits their utility in PDT compared to metal-free chlorins, which exhibit higher singlet oxygen yields .
Analytical Detection and Stability
Table 3: Analytical Performance of Chlorin Derivatives
Practical Considerations :
- Detection Challenges: Both CuCe4 and CuCe6 show higher LODs in nontargeted screening (20 ppm) compared to targeted methods (20 ppb), limiting trace-level analysis .
- Stability : CuCe4 remains stable for over two years when stored at -20°C, making it suitable for industrial applications .
Q & A
Basic: What are the key photophysical properties of Cu(II) Chlorin e4 Disodium Salt, and how do they influence its utility in photochemical studies?
Methodological Answer:
The compound exhibits strong absorption in the visible to near-infrared range (600–800 nm) due to its chlorin macrocycle and Cu(II) coordination, enabling applications in light-driven processes. Researchers should characterize these properties using UV-Vis-NIR spectroscopy to determine molar extinction coefficients and identify charge-transfer transitions. Its ability to generate singlet oxygen (¹O₂) and reactive oxygen species (ROS) under irradiation can be quantified via electron paramagnetic resonance (EPR) with spin traps like TEMPO or fluorescent probes (e.g., Singlet Oxygen Sensor Green). These properties make it suitable for studying artificial photosynthesis and photodynamic therapy (PDT) mechanisms .
Basic: What experimental approaches are recommended for synthesizing and purifying this compound while preserving structural integrity?
Methodological Answer:
Synthesis involves chelating Chlorin e4 with Cu(II) ions in a sodium phosphate buffer (pH 7–8) under inert conditions to prevent oxidation. Purification typically employs reverse-phase HPLC using a C18 column and a gradient of methanol/water with 0.1% trifluoroacetic acid. Researchers must validate the product via high-resolution mass spectrometry (HR-MS) and elemental analysis to confirm Cu incorporation. Crystallization from aqueous ethanol can yield single crystals for X-ray diffraction (XRD) to resolve structural details. Impurities, such as free Chlorin e4, should be monitored via thin-layer chromatography (TLC) .
Advanced: How can electron transfer pathways in this compound be optimized for artificial photosynthesis applications?
Methodological Answer:
To enhance electron transfer efficiency, researchers should:
- Tune the redox environment : Use cyclic voltammetry (CV) to measure the Cu(II)/Cu(I) redox potential and adjust solvent polarity (e.g., DMF vs. aqueous buffers).
- Modulate ligand geometry : Introduce axial ligands (e.g., pyridine) to stabilize intermediate states during charge separation.
- Integrate with co-catalysts : Pair the compound with TiO₂ or graphene oxide to facilitate charge separation and reduce recombination. Transient absorption spectroscopy (TAS) can track electron transfer kinetics and identify bottlenecks .
Advanced: What analytical techniques are critical for confirming the purity and structural conformation of this compound?
Methodological Answer:
- Purity : Use HPLC with a photodiode array detector to resolve peaks at 400–800 nm, ensuring no unreacted Chlorin e4 remains.
- Structure : X-ray absorption spectroscopy (XAS) at the Cu K-edge can confirm oxidation state and coordination geometry.
- Conformation : Nuclear magnetic resonance (NMR) in deuterated DMSO can detect paramagnetic broadening from Cu(II), while IR spectroscopy identifies sodium counterion interactions (e.g., –COO⁻ stretching at 1600 cm⁻¹). Cross-validate with inductively coupled plasma mass spectrometry (ICP-MS) for Cu content .
Advanced: How do variations in light wavelength and intensity affect ROS quantum yields in this compound, and how can this be leveraged for PDT optimization?
Methodological Answer:
ROS generation depends on the overlap between the light source and the compound’s absorption maxima. Researchers should:
- Quantify ¹O₂ : Use a near-infrared photomultiplier tube (PMT) to detect ¹O₂ phosphorescence at 1270 nm under controlled laser excitation (e.g., 660 nm).
- Optimize conditions : Compare ROS yields under monochromatic vs. broadband light using actinometry (e.g., furfuryl alcohol as a chemical trap).
- Assess biological relevance : Conduct in vitro assays (e.g., MTT assay on cancer cells) with varying light doses (J/cm²) to establish therapeutic windows .
Advanced: How can contradictions in reported ROS quantum yields across studies be resolved methodologically?
Methodological Answer:
Discrepancies often arise from differences in experimental setups. To standardize results:
- Calibrate light sources : Use a radiometer to measure fluence rates and ensure spectral alignment with the compound’s absorption profile.
- Reference standards : Compare against established photosensitizers (e.g., Rose Bengal) under identical conditions.
- Control for environmental factors : Document oxygen concentration, solvent viscosity, and temperature, as these influence ¹O₂ lifetime. Collaborative replication studies using shared protocols are recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
